N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
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Description
Synthesis Analysis
While specific synthesis information for “N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide” is not available, there are general methods for synthesizing pyridazines, which is a core structure in the compound . These methods include Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and TBAI/K 2 S 2 O 8 -promoted [4 + 2] annulations .Mechanism of Action
While the mechanism of action for “N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide” is not explicitly stated, a related compound, 4-aryl-6-morpholino-3(2H)-pyridazinone, has been studied for its inhibitory activity against SIRT2 . SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes, including aging, inflammation, and stress resistance .
Future Directions
The compound 4-aryl-6-morpholino-3(2H)-pyridazinone has shown potential as a new scaffold for SIRT2 inhibition . This suggests that “N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide” and related compounds could be of interest in the development of new therapeutics, particularly for diseases related to SIRT2 activity .
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-32(30,22-10-7-18-3-1-2-4-20(18)17-22)27-21-8-5-19(6-9-21)23-11-12-24(26-25-23)28-13-15-31-16-14-28/h1-12,17,27H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYRNKBDIHWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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